molecular formula C13H20N2O B13856934 4-(aminomethyl)-N-benzyloxan-4-amine

4-(aminomethyl)-N-benzyloxan-4-amine

Cat. No.: B13856934
M. Wt: 220.31 g/mol
InChI Key: UYICNXWHFHNTCO-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-benzyloxan-4-amine is an organic compound that features both an amine group and a benzyloxan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-benzyloxan-4-amine typically involves the reaction of benzyloxan with aminomethyl groups under controlled conditions. One common method involves the use of a Mannich reaction, where formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom react to form the desired product . The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-benzyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The benzyloxan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzyloxan derivatives.

Scientific Research Applications

4-(aminomethyl)-N-benzyloxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-benzyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the benzyloxan structure provides stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of the benzyloxan ring.

    4-(aminomethyl)fluorescein: Contains a fluorescein moiety, making it useful as a fluorescent probe.

    4-(aminomethyl)-2-methylpyrimidine: A pyrimidine derivative with similar amine functionality

Uniqueness

4-(aminomethyl)-N-benzyloxan-4-amine is unique due to its combination of the benzyloxan ring and the aminomethyl group, which provides distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-(aminomethyl)-N-benzyloxan-4-amine

InChI

InChI=1S/C13H20N2O/c14-11-13(6-8-16-9-7-13)15-10-12-4-2-1-3-5-12/h1-5,15H,6-11,14H2

InChI Key

UYICNXWHFHNTCO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)NCC2=CC=CC=C2

Origin of Product

United States

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